N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide
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Overview
Description
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with hydroxy and methyl groups. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide typically involves the sulfonation of a suitable precursor. One common method is the reaction of 4-hydroxyaniline with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents is also made with consideration for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonic acid.
Reduction: Formation of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Uniqueness
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide is unique due to the presence of both sulfonamide and multiple methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(18,19)16(3)13-5-7-14(17)8-6-13/h4-10,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAVCJKSZDAUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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